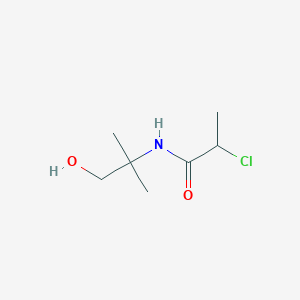
1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine
Overview
Description
1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine (CFPPA) is a chemical compound that has been studied for its potential applications in various scientific fields. CFPPA has been used in synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
1. Directing Effects in Chemical Synthesis
The compound 1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine exhibits significant chemical properties due to the presence of fluorine. Fluorine has a special directing effect, especially in lithiation reactions, which is crucial for synthesizing complex organic molecules. The lithiation of fluorophenyl-pyrroles, for instance, occurs exclusively ortho to the fluorine substituent, demonstrating the unique directing capabilities of fluorine in complex organic synthesis (Faigl et al., 1998).
2. Designing Novel Molecular Structures
The synthesis and characterization of novel heterocyclic molecules based on the structure of 1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine have been extensively studied. These compounds exhibit fascinating properties like high stability, charge transfer within the molecule, and significant potential in non-linear optics. They are also investigated for their reactivity properties and potential applications in drug discovery, particularly as anti-cancer agents (Murthy et al., 2017).
3. Catalysis and Coordination Chemistry
1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine is a part of several coordination compounds and is used in catalysis. For example, Co(III) complexes containing pyrrolidine derivatives demonstrate interesting structural and bonding properties. These complexes have been synthesized and characterized, providing insights into their potential applications in catalysis and material science (Amirnasr et al., 2001).
4. Utility in Organic Electronics
Pyrrolidine derivatives, including 1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine, play a critical role in the synthesis of organic electronic materials. They are key components in the formation of conducting polymers and have applications in the development of devices like organic light-emitting diodes (OLEDs) and solar cells. Their unique electronic properties make them suitable for these advanced applications (Anderson & Liu, 2000).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2/c11-9-5-8(1-2-10(9)12)14-4-3-7(13)6-14/h1-2,5,7H,3-4,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOULRXVDQMSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)

![N-[(2-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1427565.png)








![[6-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B1427581.png)

